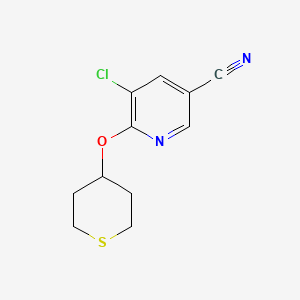
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth, proliferation, and survival. The overexpression of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
科学的研究の応用
Synthesis and Molecular Structure Analysis Research on pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reveals the importance of these compounds in synthesizing novel molecules with potential chemical and pharmaceutical applications. The detailed structural analysis through X-ray diffraction and spectroscopic methods highlights the compounds' molecular intricacies and their interactions, paving the way for the development of novel materials and drugs (Tranfić et al., 2011).
Heterocyclic Chemistry and Drug Design The synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridine derivatives, underscores the utility of pyridine derivatives in creating complex molecular architectures. These compounds find relevance in drug design and development, showcasing the versatility of pyridine derivatives in contributing to medicinal chemistry (Bondarenko et al., 2016).
Optical and Electronic Applications Studies on the optical and electronic properties of pyridine derivatives indicate their potential in developing materials for electronic devices. The characterization of these materials' optical functions and diode characteristics opens up avenues for using pyridine derivatives in semiconductors, sensors, and other electronic applications (Zedan et al., 2020).
Material Science and Engineering The exploration of pyridine derivatives in material science, particularly in corrosion inhibition, highlights their significance beyond the pharmaceutical domain. The synthesis of pyrazolopyridine derivatives and their application as corrosion inhibitors for metals demonstrate the compound's utility in protecting industrial materials, thus contributing to the longevity and durability of metal structures (Dandia et al., 2013).
作用機序
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that these compounds may interact with their targets to induce apoptosis, a form of programmed cell death.
Biochemical Pathways
Related compounds have been observed to up-regulate genes such as p53, bax, dr4, and dr5, while down-regulating genes like bcl2, il-8, and cdk4 . This indicates that these compounds may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . This suggests that these compounds may have a cytotoxic effect on cells.
特性
IUPAC Name |
5-chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-5-8(6-13)7-14-11(10)15-9-1-3-16-4-2-9/h5,7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEOYGGTYWAAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
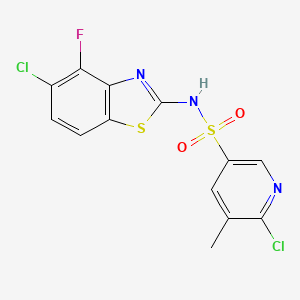
![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)
![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)
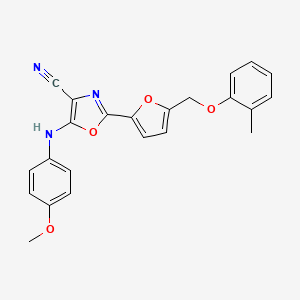
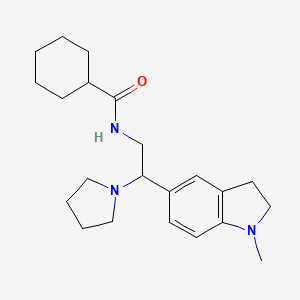
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)
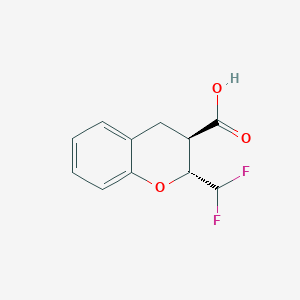
![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)
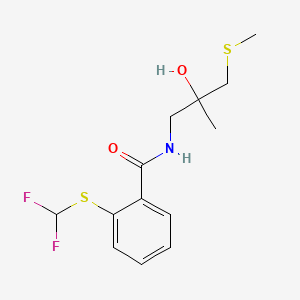
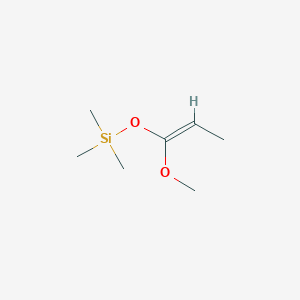
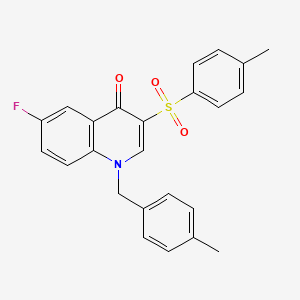
![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)
![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)
